molecular formula C23H26N4O4S B2495641 5-((4-benzhydrylpiperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 874806-72-1

5-((4-benzhydrylpiperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2495641
CAS RN: 874806-72-1
M. Wt: 454.55
InChI Key: WRMGIPGUNWQQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-benzhydrylpiperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, in recent years, BZP has gained attention in the scientific community for its potential use in various research applications.

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds focuses on the synthesis and characterization of complex molecules. For example, studies have demonstrated methods for synthesizing tetra- and pentasubstituted benzenes from dimedone derivatives, highlighting techniques that could be relevant for the synthesis or modification of the target compound (Nelson & Nelson, 1992). Another study explored the cocrystallization of N-donor type compounds with sulfosalicylic acid, which may provide insights into the supramolecular architectures that could involve similar sulfonyl and pyrimidine functionalities (Wang et al., 2011).

Potential Applications in Medicinal Chemistry

Related compounds have been investigated for their antiproliferative activity against human cancer cell lines, revealing that certain derivatives possess potent activities, which could imply potential research applications of the target compound in developing anticancer agents (Chandrappa et al., 2008). Furthermore, novel pyrazolone derivatives have been synthesized and tested for anti-inflammatory and analgesic activities, indicating the therapeutic potential of structurally related compounds (Eweas et al., 2015).

Potential for Novel Drug Development

The synthesis of sulfonamide derivatives containing antitumor agents suggests a pathway for designing potent antitumor agents with low toxicity, leveraging the sulfonyl group as a key functional component (Huang et al., 2001). This research direction underscores the potential of the target compound and its derivatives in the development of new medicinal drugs.

properties

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-24-17-20(22(28)25(2)23(24)29)32(30,31)27-15-13-26(14-16-27)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,21H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMGIPGUNWQQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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